![molecular formula C14H18N4O2 B5150705 N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea](/img/structure/B5150705.png)
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea, also known as DMQX, is a quinoxaline derivative that acts as a selective antagonist of the AMPA receptor. It was first synthesized in 1993 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea acts as a selective antagonist of the AMPA receptor, which is a subtype of the glutamate receptor. It blocks the binding of glutamate to the receptor and prevents the influx of calcium ions into the neuron, which can cause cell death in certain neurological disorders.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. It has also been shown to reduce the levels of certain inflammatory markers in the brain, which can contribute to the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea is its selectivity for the AMPA receptor, which allows for more targeted effects on neuronal function. However, one limitation is that it can be difficult to administer in animal models due to its low solubility in water and other solvents.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce the addictive effects of certain drugs such as cocaine and nicotine. Another area of interest is its potential use in the treatment of depression and anxiety disorders, as it has been shown to have antidepressant and anxiolytic effects in animal models. Finally, further research is needed to optimize the synthesis and administration of N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea in order to maximize its therapeutic potential.
Métodos De Síntesis
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate to form the corresponding ethyl carbamate. This is then reacted with 2-methoxyethylamine to form the final product, N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea.
Aplicaciones Científicas De Investigación
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases by blocking the excitotoxic effects of glutamate on neurons.
Propiedades
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-10(2)17-13-8-11(4-5-12(13)16-9)18-14(19)15-6-7-20-3/h4-5,8H,6-7H2,1-3H3,(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCXRDKMFGWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.